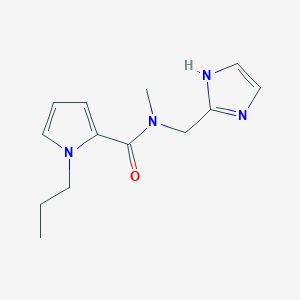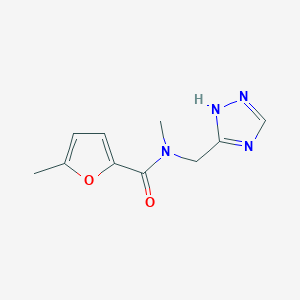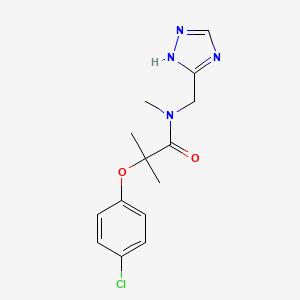
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide, also known as PJ34, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has gained significant attention due to its ability to inhibit poly (ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair and cell death pathways.
作用机制
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide is primarily attributed to its ability to inhibit PARP activity. PARP is an enzyme that plays a critical role in DNA repair and cell death pathways. Inhibition of PARP activity by N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide results in the accumulation of DNA damage and cell death in cancer cells. In addition, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to reduce oxidative stress and inflammation, which are key contributors to the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of PARP activity, reduction of oxidative stress and inflammation, and protection of pancreatic beta cells from damage. In addition, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer.
实验室实验的优点和局限性
One of the major advantages of using N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide in lab experiments is its ability to selectively inhibit PARP activity, which makes it a valuable tool for studying DNA repair and cell death pathways. However, one of the limitations of using N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for research on N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide, including:
1. Development of more potent and selective PARP inhibitors based on the structure of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide.
2. Investigation of the potential applications of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Exploration of the potential synergistic effects of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide with other drugs in cancer therapy.
4. Investigation of the long-term safety and toxicity of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide in animal models and clinical trials.
Conclusion
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its ability to selectively inhibit PARP activity makes it a valuable tool for studying DNA repair and cell death pathways. However, further research is needed to fully understand its mechanisms of action and potential applications in different diseases.
合成方法
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 1-propyl-2-pyrrolidinone with N-methylimidazole, followed by the addition of 2-chloroacetyl chloride and subsequent reaction with methylamine. The final product is obtained after purification using column chromatography.
科学研究应用
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been extensively studied for its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. In diabetes, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to protect pancreatic beta cells from oxidative stress-induced damage. In neurodegenerative disorders, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-8-17-9-4-5-11(17)13(18)16(2)10-12-14-6-7-15-12/h4-7,9H,3,8,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUAMGFOYQTKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C(=O)N(C)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycycloheptyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7594757.png)
![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)


![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)



